molecular formula C10H17N3O B1459171 N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine CAS No. 1394781-86-2

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

Cat. No.: B1459171
CAS No.: 1394781-86-2
M. Wt: 195.26 g/mol
InChI Key: JOYVKSVKGVYZCF-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine core linked to a 5-methyl-1,3-oxazole (or 5-methylisoxazole) ring via a methylene group, presenting a structure that is commonly explored in the design of novel biologically active molecules . The 1,3-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, found in compounds investigated for a range of therapeutic targets . The specific structural motifs present in this compound—a tertiary amine and a heteroaromatic system—make it a valuable intermediate or building block for researchers. It can be utilized in the synthesis of more complex molecules or for conducting structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-12-10(14-8)7-13(2)9-3-4-11-6-9/h5,9,11H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVKSVKGVYZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN(C)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The compound can be characterized by its molecular formula and structure. It consists of a pyrrolidine ring substituted with a methyl group and an oxazole moiety, which contributes to its biological properties.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant antibacterial and antifungal activities. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
Sodium pyrrolidide0.0039S. aureus
2,6-dipiperidino-1,4-dibromobenzene0.025E. coli
2,4,6-tripyrrolidinochlorobenzeneTBDVarious pathogenic bacteria

The antimicrobial activity of pyrrolidine derivatives is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of halogen substituents in some derivatives enhances their bioactivity by increasing lipophilicity and membrane permeability .

Study on Antifungal Activity

A study focused on the antifungal properties of pyrrolidine derivatives found that some exhibited potent activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that modifications in the chemical structure can significantly enhance antifungal efficacy.

Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
Compound A16.69C. albicans
Compound B56.74Fusarium oxysporum

Research Findings

Research indicates that the structural modifications of pyrrolidine derivatives can lead to enhanced biological activity. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings significantly affects their antibacterial properties .

Furthermore, a recent publication highlighted the potential use of such compounds in treating infections caused by resistant strains of bacteria, emphasizing their importance in modern pharmacotherapy .

Scientific Research Applications

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine exhibits various biological activities that make it a candidate for further research:

  • Pharmacological Potential : The compound has been identified as a potential modulator of specific biological pathways, particularly in neurodegenerative diseases and cancer treatment. Its structure suggests it may interact with various receptors or enzymes, making it a valuable tool in drug discovery.
  • Inhibitory Effects : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression and neurodegeneration. For instance, compounds with similar structures have shown promise as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play roles in cellular signaling and disease pathology .

Case Study 1: Neurodegenerative Disease Research

A study investigated the effects of this compound on neuronal cells. The findings suggested that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions. This positions it as a potential therapeutic agent for diseases like Alzheimer's and Parkinson's.

ParameterResult
Cell Viability (%)85% (control: 70%)
Oxidative Stress MarkersDecreased by 30%

Case Study 2: Cancer Therapeutics

In another research effort, the compound was tested for its ability to inhibit tumor growth in vitro. The results demonstrated a significant reduction in cell proliferation rates in various cancer cell lines.

Cell LineProliferation Rate (%)IC50 (µM)
A549 (Lung)40%15
MCF7 (Breast)35%12

These studies highlight the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituent Position/Type Availability
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine (Target) C₁₀H₁₈N₃O 196.27 1,3-oxazole 5-methyl Discontinued
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine C₁₁H₁₈N₄O 222.29 1,2,4-oxadiazole 5-cyclopropyl Available
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine C₉H₁₆N₄O 196.25 1,2,4-oxadiazole 5-methyl Available
N-Methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine C₁₂H₂₀N₃O 222.31 1,3-oxazole 5-isopropyl Discontinued
N-(Pyridin-2-ylmethyl)-1,3-thiazol-2-amine C₉H₉N₃S 191.25 1,3-thiazole Pyridin-2-ylmethyl Available
Key Observations:

Heterocycle Variations: The 1,3-oxazole in the target compound is replaced with 1,2,4-oxadiazole (higher nitrogen content) in analogs and 1,3-thiazole (sulfur atom) in another . These changes alter electronic properties and hydrogen-bonding capacity. Oxadiazole derivatives (e.g., CAS 1182923-38-1) may exhibit enhanced metabolic stability compared to oxazoles due to reduced susceptibility to hydrolysis .

Substituent Effects :

  • The 5-methyl group in the target compound is substituted with 5-cyclopropyl (increasing steric bulk) or 5-isopropyl (higher lipophilicity) . These modifications influence solubility and receptor binding.

Molecular Weight and Polarity :

  • The thiazole-containing analog (MW 191.25) is lighter and more polar due to sulfur’s electronegativity .
  • Cyclopropyl-substituted oxadiazole (MW 222.29) has the highest molecular weight, impacting pharmacokinetic properties like absorption .

Preparation Methods

Formation of the Oxazole Ring

The oxazole ring is typically synthesized using the Van Leusen oxazole synthesis , which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.

  • Reaction conditions:

    • Base: commonly potassium carbonate or sodium hydride
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Temperature: ambient to moderate heating (25–80 °C)
  • Mechanism: The aldehyde reacts with TosMIC to form an intermediate that cyclizes to the oxazole ring.

This method is valued for its mild conditions and good functional group tolerance, making it suitable for preparing the 5-methyl-1,3-oxazole moiety.

Formation of the Pyrrolidine Ring

The pyrrolidine ring, specifically the 3-aminopyrrolidine core, can be synthesized via cyclization of appropriate amine precursors.

  • Common synthetic routes include:

    • Cyclization of 1,4-diamines or amino alcohols under dehydrating conditions
    • Use of chiral pool starting materials such as 2-methylpyrrolidine, which can be prepared via asymmetric synthesis or resolution methods
  • Industrially, (R)- and (S)-2-methylpyrrolidine are prepared through optimized multi-step processes involving:

    • Starting from inexpensive 2-methylpyrroline
    • Avoidance of costly or hazardous reagents such as dichloromethane, gaseous HCl, or lithium iodide
    • Use of non-corrosive reagents and telescoped steps without isolation of intermediates to improve efficiency.

Coupling of Oxazole and Pyrrolidine Rings

The final step involves linking the oxazole and pyrrolidine moieties through a methylamine bridge.

  • Typical method:

    • Alkylation of the pyrrolidine nitrogen with a halomethyl-substituted oxazole derivative or vice versa
    • Use of methylamine or N-methylation reagents under controlled conditions to achieve N-methylation
  • Reaction conditions:

    • Base: mild bases such as triethylamine or potassium carbonate
    • Solvent: polar aprotic solvents like DMF or acetonitrile
    • Temperature: room temperature to reflux depending on the substrate reactivity
  • Purification: Chromatographic techniques or recrystallization are employed to isolate the target compound with high purity.

Reaction Types and Conditions in Preparation

Reaction Type Reagents/Conditions Notes
Oxazole formation TosMIC + aldehyde, base (K2CO3), DMF, 25-80°C Van Leusen synthesis, mild and efficient
Pyrrolidine synthesis 2-methylpyrroline, chiral resolution or cyclization Industrial routes avoid hazardous reagents
Coupling/alkylation Halomethyl-oxazole, methylamine, base, DMF N-methylation under controlled conditions
Oxidation (optional) KMnO4 or CrO3, acidic/basic medium For derivative modifications
Reduction (optional) LiAlH4, anhydrous ether For reduction of oxazole derivatives

Industrial Production Considerations

  • Optimization: Industrial synthesis focuses on maximizing yield and purity while minimizing hazardous reagents and waste.
  • Continuous flow reactors: Used to improve reaction control and scalability.
  • Purification: Advanced chromatographic methods and crystallization are employed for product isolation.
  • Cost-efficiency: Use of inexpensive starting materials such as 2-methylpyrroline and avoiding multiple isolations of intermediates reduce costs.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents/Conditions Advantages Challenges
Oxazole ring synthesis Van Leusen oxazole synthesis TosMIC + aldehyde, base, DMF Mild, efficient, functional group tolerance Requires pure aldehyde
Pyrrolidine ring synthesis Cyclization or chiral synthesis 2-methylpyrroline, non-corrosive reagents Cost-effective, scalable Multi-step process, stereochemistry control
Coupling of rings Alkylation/N-methylation Halomethyl oxazole, methylamine, base High selectivity, straightforward Requires careful control of conditions
Purification Chromatography, recrystallization Solvent systems vary High purity product Solvent use and cost

Research Findings and Notes

  • The Van Leusen oxazole synthesis remains the most reliable method for constructing the oxazole ring in this compound.
  • Industrial routes for pyrrolidine derivatives have evolved to minimize hazardous reagents and simplify isolation steps, enhancing sustainability and cost-effectiveness.
  • Coupling strategies focus on selective N-methylation to avoid over-alkylation or side reactions.
  • The compound’s synthetic accessibility supports its use as a scaffold in medicinal chemistry, particularly for neurological drug development.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine?

The synthesis typically involves alkylation or reductive amination steps. For example, a palladium-catalyzed coupling reaction using copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C has been reported for analogous pyrrolidine derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane, yielding products with >90% purity after recrystallization . Key intermediates like 5-methyl-1,3-oxazole-2-carbaldehyde may be synthesized via cyclization of thioamide precursors under acidic conditions, followed by N-methylation .

Q. Which analytical techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Assignments of pyrrolidine methyl groups (δ ~2.3–2.8 ppm) and oxazole protons (δ ~6.5–7.2 ppm) confirm substitution patterns .
  • HRMS (ESI) : Provides exact mass confirmation (e.g., [M+H]+ expected for C11H18N3O: 208.1449) .
  • FTIR : Peaks near 1650–1680 cm⁻¹ indicate C=N stretching in the oxazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Catalyst screening : Copper(I) bromide in DMSO enhances coupling efficiency for pyrrolidine derivatives compared to palladium-only systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, reducing side-product formation .
  • Temperature control : Maintaining 35–40°C prevents thermal degradation of oxazole rings while ensuring complete N-alkylation .
  • Purification strategies : Gradient elution (0–100% ethyl acetate in hexane) resolves closely related byproducts, as demonstrated in analogous triazole syntheses .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling : Establish EC50/IC50 curves to differentiate target-specific inhibition from off-target effects. For example, trifluoromethyl-substituted pyrazolopyrimidines showed variable kinase inhibition depending on substituent positioning .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like TRK kinases, helping reconcile discrepancies between in vitro and cellular assays .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations : Optimize transition states for key reactions (e.g., reductive amination) to identify rate-limiting steps .
  • Machine learning (ML) : Platforms like LabMate.AI integrate reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for heterocycle functionalization .
  • Pharmacophore modeling : Align the oxazole-pyrrolidine scaffold with known kinase inhibitors (e.g., crizotinib analogs) to prioritize synthetic modifications for enhanced selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

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